molecular formula C15H22BrN3O B5483549 N-(4-BROMOPHENYL)-N'-(1-PROPYL-4-PIPERIDYL)UREA

N-(4-BROMOPHENYL)-N'-(1-PROPYL-4-PIPERIDYL)UREA

Cat. No.: B5483549
M. Wt: 340.26 g/mol
InChI Key: SEARIDCROLOZEX-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of a bromophenyl group and a piperidyl moiety suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA typically involves the reaction of 4-bromophenyl isocyanate with 1-propyl-4-piperidylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its pharmacological properties.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the urea linkage.

Scientific Research Applications

N-(4-BROMOPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with receptors on cell surfaces to modulate cellular responses.

    Pathway Modulation: Affecting signaling pathways within cells to alter physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-N’-(1-ETHYL-4-PIPERIDYL)UREA: Similar structure with an ethyl group instead of a propyl group.

    N-(4-CHLOROPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA: Similar structure with a chlorine atom instead of a bromine atom.

    N-(4-BROMOPHENYL)-N’-(1-PROPYL-4-MORPHOLINYL)UREA: Similar structure with a morpholine ring instead of a piperidine ring.

Uniqueness

N-(4-BROMOPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA is unique due to the specific combination of the bromophenyl group and the propyl-piperidyl moiety. This combination may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(1-propylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O/c1-2-9-19-10-7-14(8-11-19)18-15(20)17-13-5-3-12(16)4-6-13/h3-6,14H,2,7-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEARIDCROLOZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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